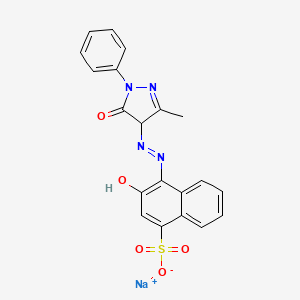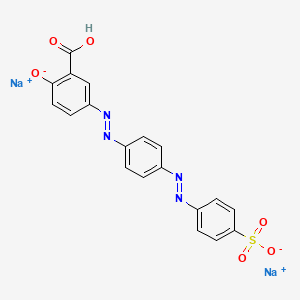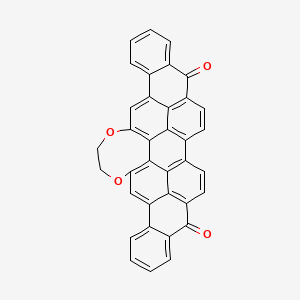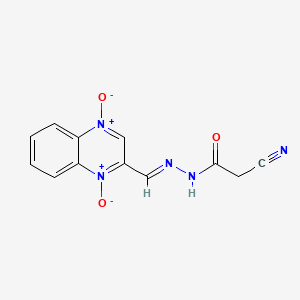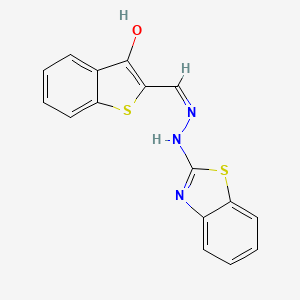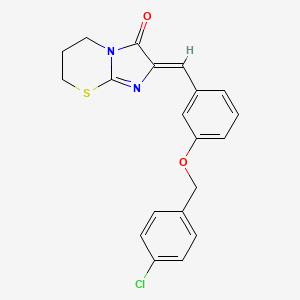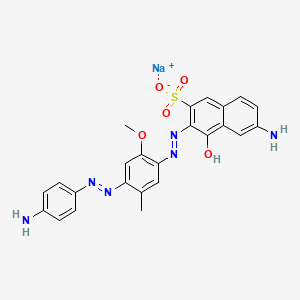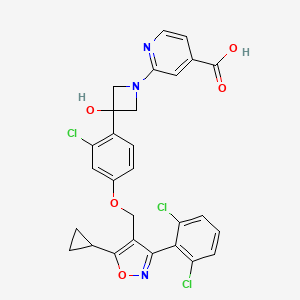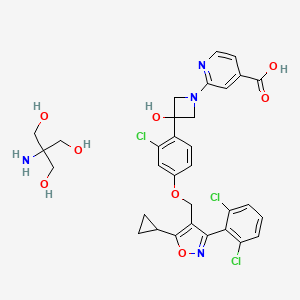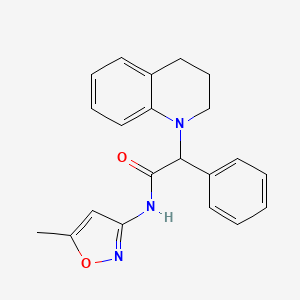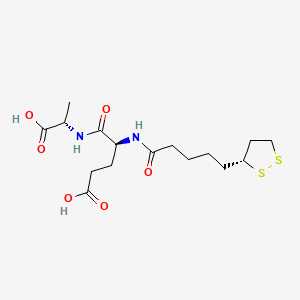
(R)-Lip-L-glu-L-ala-OH
Descripción general
Descripción
CMX-2043, also known as N-[®-1,2-dithiolane-3-pentanoyl]-L-glutamyl-L-alanine, is a novel analogue of alpha-lipoic acid. It has been developed to provide cytoprotection through antioxidant and antiapoptotic mechanisms. This compound has shown efficacy in reducing cellular injury and organ damage due to ischemia-reperfusion injury, particularly in cardiac tissues .
Aplicaciones Científicas De Investigación
CMX-2043 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study redox reactions and antioxidant mechanisms.
Biology: The compound is investigated for its cytoprotective effects in various cell types, including cardiac and neuronal cells.
Medicine: CMX-2043 is being explored as a therapeutic agent for conditions such as ischemia-reperfusion injury, traumatic brain injury, and other oxidative stress-related disorders
Métodos De Preparación
Synthetic Routes and Reaction Conditions: CMX-2043 is synthesized by modifying the structure of alpha-lipoic acid. The synthetic route involves the incorporation of a glutamyl-alanine dipeptide to the alpha-lipoic acid backbone. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: The industrial production of CMX-2043 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: CMX-2043 undergoes various chemical reactions, including:
Oxidation: The compound exhibits antioxidant properties, which involve the reduction of reactive oxygen species.
Reduction: It can participate in redox reactions due to the presence of the dithiolane ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions typically involve the use of nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may yield thiol-containing products .
Mecanismo De Acción
CMX-2043 exerts its effects through multiple mechanisms:
Antioxidant Action: It reduces reactive oxygen species and prevents oxidative damage to cells.
Activation of Protein Kinase B (Akt): The compound activates the Akt pathway, which promotes cell survival and reduces apoptosis.
Tyrosine Kinase Activation: CMX-2043 enhances the activation of insulin receptor kinase and soluble tyrosine kinase, contributing to its cytoprotective effects.
Similar Compounds:
Alpha-Lipoic Acid: The parent compound of CMX-2043, known for its antioxidant properties.
N-Acetylcysteine: Another antioxidant compound with similar cytoprotective effects.
Glutathione: A tripeptide with strong antioxidant activity.
Uniqueness of CMX-2043: CMX-2043 is unique due to its enhanced antioxidant potency and ability to activate multiple cytoprotective pathways. Unlike alpha-lipoic acid, CMX-2043 has been specifically designed to provide greater efficacy in reducing ischemia-reperfusion injury .
Propiedades
IUPAC Name |
(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6S2/c1-10(16(23)24)17-15(22)12(6-7-14(20)21)18-13(19)5-3-2-4-11-8-9-25-26-11/h10-12H,2-9H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXRTCVZPIHBLD-TUAOUCFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1CCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@@H]1CCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910627-26-8 | |
| Record name | CMX-2043 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910627268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CMX-2043 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CMX-2043 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V80O4XY1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




